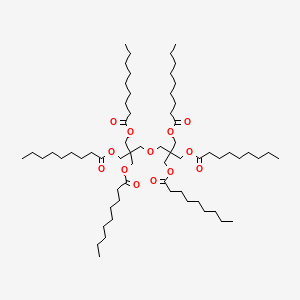
Dipentaerythritol hexanonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentaerythritol hexanonanoate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of dipentaerythritol, which is a polyol with multiple hydroxyl groups. The compound is often used in the production of polyesters, polyethers, polyurethanes, and alkyd resins due to its ability to enhance the performance and stability of these materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexanonanoate is synthesized through the esterification of dipentaerythritol with hexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of dipentaerythritol with hexanoic acid in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature, usually around 150-180°C, to promote the esterification process. The resulting product is then purified through distillation or other separation techniques to obtain the final compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dipentaerythritol hexanonanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dipentaerythritol hexanonanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and lubricants
Mécanisme D'action
The mechanism of action of dipentaerythritol hexanonanoate involves its ability to interact with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release dipentaerythritol and hexanoic acid, which can then participate in further biochemical reactions. The polyol structure of dipentaerythritol allows it to form multiple hydrogen bonds, enhancing its interactions with other molecules and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol tetranitrate: Used as a vasodilator and explosive.
Tripentaerythritol: Utilized in the synthesis of dendrimers and other complex molecules.
Uniqueness
Dipentaerythritol hexanonanoate stands out due to its unique combination of multiple ester groups and a polyol backbone. This structure provides enhanced stability and performance in various applications, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
64704-32-1 |
|---|---|
Formule moléculaire |
C64H118O13 |
Poids moléculaire |
1095.6 g/mol |
Nom IUPAC |
[3-nonanoyloxy-2-[[3-nonanoyloxy-2,2-bis(nonanoyloxymethyl)propoxy]methyl]-2-(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C64H118O13/c1-7-13-19-25-31-37-43-57(65)72-51-63(52-73-58(66)44-38-32-26-20-14-8-2,53-74-59(67)45-39-33-27-21-15-9-3)49-71-50-64(54-75-60(68)46-40-34-28-22-16-10-4,55-76-61(69)47-41-35-29-23-17-11-5)56-77-62(70)48-42-36-30-24-18-12-6/h7-56H2,1-6H3 |
Clé InChI |
HNMLCKQHVKBVLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
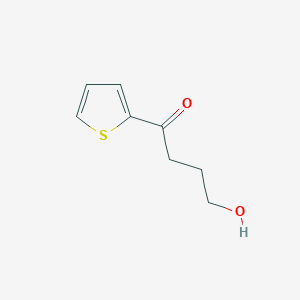


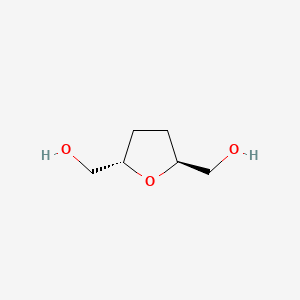
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
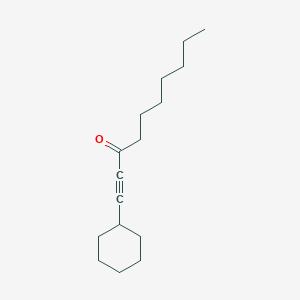
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
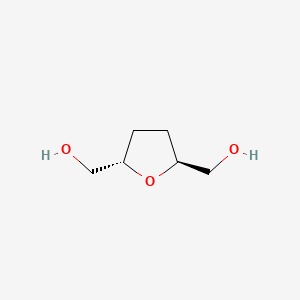
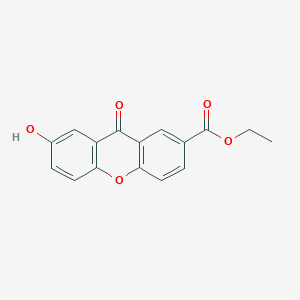
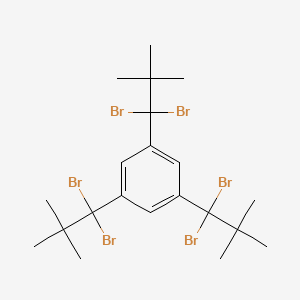
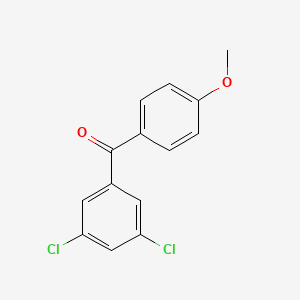
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
